エチオフェンカルブスルホン

概要

説明

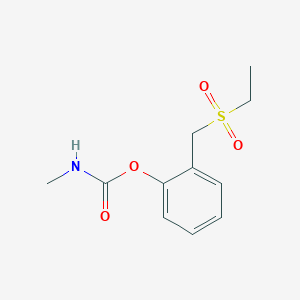

Ethiofencarb-sulfone is an aromatic compound containing a methylcarbamic acid esterified with a phenyl group. It is known for its versatility in various scientific research applications, ranging from organic synthesis to medicinal chemistry.

科学的研究の応用

Analytical Applications

1.1 Pesticide Residue Analysis

Ethiofencarb-sulfone is widely utilized as a certified reference material (CRM) in chromatography for the analysis of pesticide residues. Its primary role is to ensure accurate quantification of ethiofencarb and its metabolites in various samples, including fruits, vegetables, and edible oils. The compound's presence allows for the precise detection of pesticide residues, which is essential for food safety assessments and regulatory compliance.

1.2 Environmental Monitoring

As a metabolite of ethiofencarb, ethiofencarb-sulfone serves as a marker for environmental exposure to carbamate pesticides. Its detection in environmental samples such as soil and water can indicate prior exposure to ethiofencarb, aiding in toxicological studies and regulatory assessments. Understanding its persistence in the environment is vital for evaluating the ecological impact of pesticide use.

Case Studies

2.1 Photocatalytic Degradation Studies

Research has demonstrated the effective degradation of ethiofencarb using photocatalytic processes. A study investigated the degradation of ethiofencarb using a SnInS photocatalyst under visible light irradiation. The results showed a degradation efficiency of 98% within 24 hours at optimal conditions (pH = 3). The study identified reactive species such as hydroxyl radicals () and superoxide anions () as primary contributors to the degradation process . This research highlights the potential for using photocatalysis in treating contaminated water sources containing ethiofencarb.

2.2 Toxicological Insights from Case Reports

A case report on fatal poisoning with ethiofencarb provided quantitative analyses of its metabolites, including ethiofencarb-sulfone, in both ante- and postmortem blood samples. The findings revealed significant concentrations of ethiofencarb and its metabolites, underscoring the compound's relevance in forensic toxicology and its implications for human health risk assessments . Such studies are crucial for understanding the toxicokinetics of carbamate pesticides and their metabolites.

Chemical Properties and Metabolism

Ethiofencarb-sulfone has a molecular formula of CHNOS and is primarily formed through the oxidation of ethiofencarb. It exhibits biological activity as an acetylcholinesterase inhibitor but is generally considered less toxic than its parent compound. The metabolic pathways involving ethiofencarb lead to various products that help assess environmental impact and potential toxicity in non-target organisms .

作用機序

Ethiofencarb-sulfone, also known as Ethiofencarb sulfone, Phenol, 2-((ethylsulfonyl)methyl)-, methylcarbamate, or Croneton sulfone, is a chemical transformation product of Ethiofencarb . Here is an overview of its mechanism of action:

Target of Action

The primary target of Ethiofencarb-sulfone is acetylcholinesterase (AChE) in the nervous system . AChE is an essential enzyme that breaks down acetylcholine, a neurotransmitter that sends signals in the nervous system.

Mode of Action

Ethiofencarb-sulfone, like other carbamates, inhibits AChE . This inhibition is achieved by carbamylation of the enzyme, which is unstable, allowing for faster regeneration of AChE compared to a phosphorylated enzyme . This mode of action makes carbamates less dangerous to humans than organophosphorus pesticides .

Pharmacokinetics

Ethiofencarb-sulfone is highly soluble in water . It is readily absorbed by the oral route and is rapidly eliminated thereafter . The compound undergoes hydrolysis, producing a phenol and a carbamic acid derivative which breaks down further to CO2 .

Result of Action

The inhibition of AChE by Ethiofencarb-sulfone leads to an accumulation of acetylcholine in the nervous system . This can cause excessive salivation and eye-watering in low doses .

Action Environment

Ethiofencarb-sulfone is moderately mobile and remains within the ground when exposed to soil . It has an atmospheric half-life of 16 hours . When dissolved in water, Ethiofencarb-sulfone is readily photodegraded by sunlight . These environmental factors can influence the compound’s action, efficacy, and stability.

生化学分析

Biochemical Properties

Ethiofencarb-sulfone plays a role in biochemical reactions, particularly in the context of its insecticidal properties . It interacts with enzymes such as acetylcholinesterase (AChE) in the nervous system . The nature of these interactions involves the inhibition of AChE, which is a key mechanism of action for carbamate insecticides .

Cellular Effects

The effects of Ethiofencarb-sulfone on cells are primarily related to its ability to inhibit AChE . This inhibition can influence cell function, including impacts on cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Ethiofencarb-sulfone involves its ability to inhibit AChE . This inhibition occurs because carbamylation of the enzyme is unstable, allowing for faster regeneration of AChE compared to a phosphorylated enzyme . This makes carbamate compounds like Ethiofencarb-sulfone less dangerous to humans than organophosphorus compounds .

Temporal Effects in Laboratory Settings

It’s parent compound, Ethiofencarb, has been found to have a half-life of 2 weeks under greenhouse conditions .

Metabolic Pathways

Ethiofencarb-sulfone is involved in metabolic pathways that include the oxidation of sulfur, hydrolysis of the carbamate group to produce phenols, and hydroxylation of the N-methyl group .

Transport and Distribution

Its parent compound, Ethiofencarb, is moderately mobile and remains within the ground when exposed to soil .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethiofencarb-sulfone typically involves nucleophilic aromatic substitution reactions. These reactions require specific conditions, such as the presence of a nucleophile and an aryl halide activated by electron-attracting groups . The reaction conditions often include high temperatures and the use of strong bases .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. it is likely that large-scale synthesis follows similar principles as laboratory methods, with optimizations for yield and purity.

化学反応の分析

Types of Reactions

Ethiofencarb-sulfone undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The conditions often involve specific temperatures and pH levels to facilitate the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions may produce various substituted phenols .

類似化合物との比較

Similar Compounds

Phenol, 2-(1-methylethyl)-, methylcarbamate: Similar in structure but with different substituents.

Phenol, 2-methyl-: Another aromatic compound with a methyl group.

Phenol, 2-ethyl-: Contains an ethyl group instead of an ethylsulfonyl group.

Uniqueness

Ethiofencarb-sulfone is unique due to its specific substituents, which confer distinct chemical properties and reactivity. Its versatility in various scientific applications further highlights its uniqueness.

生物活性

Ethiofencarb-sulfone, a metabolite of the carbamate insecticide ethiofencarb, exhibits notable biological activity primarily through its role as an acetylcholinesterase inhibitor. This article explores its biological properties, mechanisms of action, toxicological effects, and environmental significance, supported by data tables and relevant case studies.

Ethiofencarb-sulfone has the molecular formula and is structurally characterized by a phenyl group with two substituents. Its synthesis typically involves the oxidation of ethiofencarb using various oxidizing agents, leading to its sulfone form. The compound is recognized for its application in environmental monitoring and as a certified reference material (CRM) for analytical techniques.

Ethiofencarb-sulfone acts primarily by inhibiting acetylcholinesterase (AChE), an enzyme critical for the breakdown of acetylcholine in synaptic junctions. This inhibition results in the accumulation of acetylcholine, leading to prolonged nerve impulse transmission. While ethiofencarb is known for its high toxicity, ethiofencarb-sulfone is generally considered less toxic but retains some biological activity.

Toxicological Profile

The toxicological effects of ethiofencarb-sulfone have been studied in various biological systems. Research indicates that exposure to this compound can lead to adverse effects on mammalian cells, including potential genotoxicity and cytotoxicity. Below is a summary table comparing the toxicity levels of ethiofencarb-sulfone with other carbamate compounds:

| Compound Name | Structure Type | Biological Activity | Toxicity Level |

|---|---|---|---|

| Ethiofencarb | Carbamate | Acetylcholinesterase inhibitor | Highly toxic |

| Carbofuran | Carbamate | Acetylcholinesterase inhibitor | Highly toxic |

| Methomyl | Carbamate | Acetylcholinesterase inhibitor | Highly toxic |

| Thiocyclam | Carbamate | Acetylcholinesterase inhibitor | Moderately toxic |

| Ethiofencarb-sulfone | Carbamate | Acetylcholinesterase inhibitor | Moderately toxic |

Case Studies

- Human Exposure Case : A case report documented lethal poisoning due to ethiofencarb exposure, highlighting the compound's acute toxicity and the presence of its metabolites in biological samples. The study emphasized the importance of understanding metabolic pathways in assessing human health risks associated with pesticide exposure .

- Environmental Monitoring : Ethiofencarb-sulfone has been utilized as a biomarker for monitoring pesticide residues in environmental samples such as soil and water. Its detection aids in evaluating prior exposure to ethiofencarb and helps inform regulatory assessments regarding pesticide use .

- Cellular Studies : Experimental studies have shown that exposure to carbamate pesticides, including ethiofencarb-sulfone, can induce cytotoxic effects in cultured mammalian cells. For instance, CHO-K1 cells exposed to various concentrations demonstrated concentration-dependent cytotoxicity and genotoxicity .

Environmental Impact

Ethiofencarb-sulfone's role as a metabolite underscores its significance in environmental studies. Its persistence in the environment can pose risks to non-target organisms and contribute to ecological imbalances. Understanding its degradation pathways and persistence is crucial for developing effective agricultural practices and regulatory policies.

特性

IUPAC Name |

[2-(ethylsulfonylmethyl)phenyl] N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-3-17(14,15)8-9-6-4-5-7-10(9)16-11(13)12-2/h4-7H,3,8H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOPTXXRNXCPJGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CC1=CC=CC=C1OC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80968033 | |

| Record name | 2-[(Ethanesulfonyl)methyl]phenyl hydrogen methylcarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80968033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53380-23-7 | |

| Record name | Ethiofencarb sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53380-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-((ethylsulfonyl)methyl)-, methylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053380237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(Ethanesulfonyl)methyl]phenyl hydrogen methylcarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80968033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 2-((ethylsulfonyl)methyl)-, methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(Ethylsulfonylmethyl)phenyl methylcarbamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040288 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。